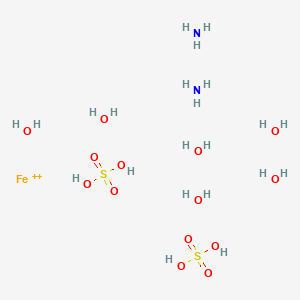

Mohrite ((NH4)2Fe(SO4)2.6H2O)

Description

Historical Context of Mohrite Discovery and Nomenclatural Evolution

The synthetic form of Mohrite, known as Mohr's salt, was named after the German chemist Karl Friedrich Mohr (1806–1879), who made significant contributions to the field of analytical chemistry, particularly in titration methods. unacademy.commindat.orgassignmentpoint.comThe mineral itself was officially named Mohrite in 1964 by Carlo Lorenzo Garavelli. mindat.orgIt was first discovered in the geothermal fields of Tuscany, Italy. wikipedia.orgwikiwand.comSpecifically, the type locality for Mohrite is Travale, Montieri, in the Grosseto Province of Tuscany. mindat.orgdakotamatrix.comThis area is known for its boriferous fumaroles and geysers, which provide the unique geological environment for Mohrite's formation. mindat.orgwebmineral.com The naming of the mineral followed the established practice of honoring the scientist associated with its synthetic counterpart. This nomenclatural evolution highlights the interplay between synthetic chemistry and mineralogy, where laboratory-synthesized compounds are later discovered in nature.

Mineralogical Classification and Relationship within Tutton's Salt Family

Mohrite is classified as a sulfate (B86663) mineral. mim.museumIt belongs to the picromerite group and is the iron-dominant analogue of boussingaultite. wikiwand.commindat.orgStructurally, Mohrite is a member of a group of double sulfates known as Tutton's salts or schönites. unacademy.comwikipedia.orgbyjus.com Tutton's salts are a family of isomorphous salts with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation (like ammonium) and M² is a divalent metal cation (like iron). wikipedia.orgThese salts crystallize in the monoclinic system, and Mohrite is no exception, with a space group of P2₁/a. wikipedia.orgwikiwand.comwikipedia.orgThe crystal structure of Tutton's salts is characterized by octahedral [M²(H₂O)₆]²⁺ complexes, which are linked to sulfate and ammonium (B1175870) ions through hydrogen bonds. unacademy.comwikipedia.orgbyjus.comThis specific arrangement contributes to the stability of these compounds.

Table 1: Crystallographic and Physical Properties of Mohrite

| Property | Value |

| Crystal System | Monoclinic mindat.orgwebmineral.com |

| Class (H-M) | 2/m - Prismatic mindat.org |

| Space Group | P2₁/b mindat.org |

| Color | Pale green to colorless mindat.org |

| Luster | Vitreous mindat.org |

| Hardness (Mohs) | 2 - 2.5 mindat.orgwebmineral.com |

| Specific Gravity | 1.800 - 1.862 mindat.org |

| Cleavage | Perfect on {102}, Distinct on {010} mindat.orgarizona.edu |

Significance of Ammonium Iron(II) Sulfate Hexahydrate in Inorganic Materials Science Research

Ammonium iron(II) sulfate hexahydrate, the chemical compound corresponding to Mohrite, is a crucial reagent in inorganic materials science. idealmedical.co.zaibresco.comIts significance stems from its high solubility in water and its notable resistance to oxidation by air compared to other ferrous salts like iron(II) sulfate. idealmedical.co.zawikipedia.orgThis stability makes it a preferred source of ferrous ions (Fe²⁺) in various applications. idealmedical.co.zawikipedia.org In materials synthesis, it serves as a precursor for creating a range of iron-containing nanomaterials. idealmedical.co.zaFor instance, it is used in the co-precipitation method to synthesize magnetite (Fe₃O₄) nanoparticles and iron(III) oxide-hydroxide (FeOOH) nanosheets. idealmedical.co.zaIt is also instrumental in the production of olivine (B12688019) LiFePO₄, a key component in lithium-ion batteries, through a similar co-precipitation technique. idealmedical.co.za Furthermore, its utility extends to analytical chemistry, where it is employed in titrations to determine the concentration of oxidizing agents. assignmentpoint.comThe compound's resistance to oxidation is enhanced in slightly acidic solutions, a condition naturally provided by the ammonium ions in solution. wikipedia.orgTable 2: Applications of Ammonium Iron(II) Sulfate Hexahydrate in Research

| Application Area | Specific Use |

| Nanomaterial Synthesis | Precursor for magnetite (Fe₃O₄) nanoparticles and iron(III) oxide-hydroxide (FeOOH) nanosheets. idealmedical.co.za |

| Battery Materials | Synthesis of olivine LiFePO₄ for lithium-ion batteries. idealmedical.co.za |

| Analytical Chemistry | Titrimetric analysis of oxidizing agents. assignmentpoint.com |

| Catalysis | Used in the green synthesis of bis(indolyl)methanes. sigmaaldrich.com |

| Dosimetry | Measurement of high doses of gamma rays. wikipedia.org |

Properties

CAS No. |

24389-93-3 |

|---|---|

Molecular Formula |

FeH22N2O14S2+2 |

Molecular Weight |

394.2 g/mol |

IUPAC Name |

azane;iron(2+);sulfuric acid;hexahydrate |

InChI |

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;; |

InChI Key |

MQLVWQSVRZVNIP-UHFFFAOYSA-N |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Crystal Growth Studies

Solution Growth Techniques for Single Crystal Fabrication

The growth of single crystals from a solution is a widely practiced method for a variety of inorganic and organic compounds. researchgate.net This approach relies on creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner. For Mohrite, several solution growth techniques have been successfully employed to obtain well-defined single crystals. dntb.gov.ua

Slow Evaporation Method for Controlled Crystallization

The slow evaporation method is a straightforward and highly effective technique for growing single crystals of Mohrite at ambient temperature. researchgate.netresearchgate.net This method involves dissolving the compound in a suitable solvent to create a nearly saturated solution. mit.edu The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration. Once the supersaturation point is reached, nucleation occurs, and crystals begin to form and grow. mit.eduyoutube.com

Key aspects of this method include:

Solvent Selection: Water is a common and effective solvent for growing Mohrite crystals due to its ability to dissolve the constituent salts, ammonium (B1175870) sulfate (B86663) and ferrous sulfate. researchgate.netsamipubco.com

Controlled Evaporation: The rate of evaporation is a critical parameter that influences the size and quality of the resulting crystals. umass.edu Slow evaporation rates, often achieved by covering the container with a perforated film or placing it in a controlled environment, generally lead to fewer nucleation sites and the growth of larger, higher-quality crystals. mit.eduumass.edu Rapid evaporation, in contrast, tends to produce a large number of smaller crystals. sciencing.com

Container and Environment: The choice of crystallization container and the environment are important. Clean containers are essential to prevent unwanted nucleation. umass.edu The process should be carried out in a location free from mechanical disturbances and significant temperature fluctuations to ensure undisturbed crystal growth. mit.edu

Good quality single crystals of Mohrite with dimensions on the order of several millimeters have been successfully grown using this technique. researchgate.netresearchgate.net

Temperature Gradient Methods for Crystal Growth Optimization

The temperature gradient method is another solution-based technique that can be used for the fabrication of Mohrite single crystals. vnu.edu.vn This method relies on the principle that the solubility of most substances, including the components of Mohrite, is temperature-dependent. researchgate.net By creating a temperature difference between two points in a saturated solution, a concentration gradient is established, which drives the transport of solute and subsequent crystallization in the cooler region. acadpubl.eu

The process generally involves:

Creating a Temperature Gradient: A vertical furnace or a specially designed apparatus is used to establish a controlled temperature gradient along the solution. vnu.edu.vn

Material Transport and Crystallization: The solute dissolves in the hotter part of the solution and is transported to the colder region, where the solubility is lower. This leads to supersaturation and subsequent crystal growth. mit.edu

Control of Growth Rate: The rate of crystal growth can be controlled by adjusting the steepness of the temperature gradient and the rate of cooling. vnu.edu.vn

This method offers precise control over the growth process and can be optimized to produce high-quality, large single crystals. vnu.edu.vnfinechem-mirea.ru

Investigation of Nucleation and Supersaturation Dynamics

The formation of Mohrite crystals from a solution is governed by the fundamental principles of nucleation and supersaturation. Supersaturation is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth. mt.com

The dynamics of this process can be summarized as follows:

Supersaturation: A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. mt.com This can be achieved by methods such as solvent evaporation or cooling a saturated solution. youtube.com

Nucleation: Once a certain level of supersaturation is reached (the metastable limit), crystal nuclei begin to form. mt.com The rate of nucleation is highly dependent on the level of supersaturation. youtube.com

Crystal Growth: After nucleation, the existing crystals continue to grow as long as the solution remains supersaturated. mt.com

The interplay between nucleation and growth rates determines the final crystal size distribution. At low supersaturation levels, crystal growth tends to dominate over nucleation, resulting in larger crystals. mt.com Conversely, high supersaturation levels favor nucleation, leading to a larger number of smaller crystals. mt.com Understanding and controlling these dynamics are crucial for tailoring the properties of the resulting Mohrite crystals.

Influence of Growth Parameters on Crystalline Quality and Morphology

The quality and morphology of Mohrite crystals are significantly influenced by various growth parameters. The external shape of a crystal (morphology) is a direct reflection of its internal atomic structure and is determined by the relative growth rates of its different crystallographic faces. mdpi.com

Key parameters that affect Mohrite crystal growth include:

Temperature: Temperature plays a crucial role in determining the solubility of the starting materials and the rate of solvent evaporation. sciencing.com Higher temperatures generally increase the rate of evaporation, which can lead to faster but potentially less controlled crystal growth. sciencing.com Temperature can also influence the crystal habit, with different crystal forms sometimes being favored at different temperatures. hamptonresearch.com

pH of the Solution: The pH of the growth solution can impact the stability of the ferrous ions and influence the incorporation of impurities into the crystal lattice. For the growth of Mohr's salt, the addition of a small amount of sulfuric acid is often recommended to prevent the hydrolysis of the ferrous salt. samipubco.comquora.com

Supersaturation Level: As discussed previously, the level of supersaturation is a primary determinant of crystal size. mt.com Careful control of this parameter is essential for obtaining crystals of a desired size and quality.

Purity of Starting Materials: The presence of impurities can significantly affect crystal growth, potentially leading to defects in the crystal lattice or changes in morphology. researchgate.net Using high-purity starting materials is crucial for obtaining high-quality single crystals.

Table 1: Influence of Growth Parameters on Mohrite Crystal Characteristics

| Parameter | Influence on Crystal Quality and Morphology | References |

|---|---|---|

| Temperature | Affects solubility, evaporation rate, and can alter crystal habit. Higher temperatures can lead to faster growth but may reduce crystal quality. | sciencing.comhamptonresearch.com |

| pH | Prevents hydrolysis of Fe2+ ions, ensuring the stability of the compound in solution. | samipubco.comquora.com |

| Supersaturation | Low supersaturation favors the growth of larger, higher-quality crystals. High supersaturation leads to the formation of many small crystals. | mt.com |

| Purity of Reactants | High purity is essential to prevent the incorporation of impurities that can cause defects and alter morphology. | researchgate.net |

Comparative Analysis of Diverse Crystal Growth Approaches

Different crystal growth methods offer distinct advantages and are suited for different objectives. A comparative analysis of the techniques discussed for Mohrite provides insight into their respective strengths.

Slow Evaporation Method: This technique is valued for its simplicity and effectiveness in producing good quality single crystals at room temperature. researchgate.netumass.edu It is a cost-effective method that does not require sophisticated equipment. researchgate.net However, the growth process can be slow, and control over the evaporation rate is crucial for achieving optimal results. mit.eduumass.edu

Temperature Gradient Method: This approach offers more precise control over the crystallization process compared to slow evaporation. vnu.edu.vn By manipulating the temperature gradient, it is possible to finely tune the growth rate and potentially achieve higher quality and larger crystals. vnu.edu.vnfinechem-mirea.ru This method is particularly useful for materials whose solubility is highly dependent on temperature. hamptonresearch.com

Gel Growth Method: Although not as commonly cited for Mohrite specifically, the gel growth method is another solution-based technique that can produce high-quality crystals. acadpubl.eu In this method, crystallization occurs through a chemical reaction in a gel medium, which suppresses convection and turbulence, leading to the growth of highly perfect crystals. acadpubl.eu

The choice of a particular crystal growth method depends on the desired crystal size, quality, and the available experimental resources. For many research applications requiring well-formed single crystals of Mohrite, the slow evaporation method provides a reliable and accessible starting point. For applications demanding larger or higher-purity crystals, more controlled techniques like the temperature gradient method may be preferable.

Table 2: Comparison of Crystal Growth Methods for Mohrite

| Method | Principle | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Slow Evaporation | Gradual removal of solvent to induce supersaturation. | Simple, cost-effective, yields good quality crystals at ambient temperature. | Slow process, less precise control over growth rate. | researchgate.netmit.eduumass.edu |

| Temperature Gradient | Difference in solubility due to a temperature gradient drives crystallization. | Precise control over growth rate, potential for high-quality, large crystals. | Requires more complex and specialized equipment. | vnu.edu.vnacadpubl.eu |

| Gel Growth | Controlled chemical reaction in a gel medium. | Suppresses convection, leading to highly perfect crystals with fewer defects. | Can be a slower process, potential for gel inclusion in crystals. | acadpubl.eu |

Comprehensive Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement Elucidation

Single-crystal X-ray diffraction stands as the most powerful technique for the precise determination of a crystalline material's three-dimensional atomic structure. For Mohrite, this method has provided foundational data regarding its crystal system, the geometry of its constituent ions, and the intricate network of non-covalent interactions that define its solid-state architecture.

Mohrite is a member of the Tutton's salt family, a group of isostructural double sulfate (B86663) hexahydrates. researchgate.net Crystallographic analyses confirm that Mohrite crystallizes in the monoclinic crystal system. webmineral.comwikipedia.org The space group is consistently reported as P2₁/a (or its standard setting P2₁/c), which is characteristic of Tutton's salts. researchgate.netwikipedia.orgmindat.org This space group is centrosymmetric.

The unit cell is the fundamental repeating block of the crystal structure, and its dimensions are key crystallographic parameters. High-quality single-crystal studies have precisely determined these for Mohrite. The number of formula units (Z) per unit cell for Mohrite is 2. webmineral.com The reported unit cell parameters from different studies show excellent agreement, highlighting the reliability of the data.

Unit Cell Parameters for Mohrite

| Parameter | Value (Source 1) webmineral.com | Value (Source 2) mindat.org |

|---|---|---|

| a (Å) | 6.237 | 6.24(1) |

| b (Å) | 12.613 | 12.65(2) |

| c (Å) | 9.292 | 9.32(2) |

| β (°) | 106.883 | 106.79 |

| Volume (ų) | 699.47 | 704.32 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/a | P2₁/c |

A central feature of the Mohrite structure is the coordination environment of the iron(II) ion. SC-XRD analysis reveals that the Fe(II) center is coordinated by six water molecules, forming a distinct complex cation, [Fe(H₂O)₆]²⁺. researchgate.net The geometry of this complex is octahedral, where the iron atom resides at the center and the oxygen atoms of the six water molecules are located at the vertices of an octahedron. mdpi.comnih.govresearchgate.net This octahedral coordination is a common and stable arrangement for Fe(II) ions in hydrated salts. nih.govresearchgate.net The control of ligand-field splitting in such complexes is critical, and the near-ideal octahedral geometry in Tutton's salts maximizes the gap between metal-centered electronic states. mdpi.comnih.gov The [Fe(H₂O)₆]²⁺ octahedra are discrete units within the crystal lattice, not directly sharing any atoms with adjacent octahedra.

Furthermore, the ammonium (B1175870) (NH₄⁺) cations are also integral to this network. They act as hydrogen bond donors, forming N-H···O bonds with the oxygen atoms of the sulfate tetrahedra. This intricate web of hydrogen bonds links all the ionic constituents—the [Fe(H₂O)₆]²⁺ octahedra, the NH₄⁺ cations, and the SO₄²⁻ anions—into a stable, three-dimensional supramolecular architecture. researchgate.net The analysis of these hydrogen-bonded motifs is essential for understanding the crystal's physical properties and for predicting the potential for polymorphism. mdpi.comscience.gov

To obtain a more precise structural model, crystallographic studies are often performed at low temperatures. This practice minimizes the thermal vibrations of atoms, allowing for a more accurate determination of their positions and bond parameters. For Mohrite, low-temperature studies have been particularly insightful when combined with neutron diffraction.

A key study utilized neutron diffraction on a deuterated sample of Mohrite, (ND₄)₂Fe(SO₄)₂·6D₂O, at a cryogenic temperature of 4.3 K. wikipedia.orgmindat.org Unlike X-rays, which scatter from an atom's electron cloud, neutrons scatter from the atomic nucleus. wikipedia.orglibretexts.org This property makes neutron diffraction exceptionally sensitive to the positions of lighter elements, especially hydrogen and its isotope deuterium (B1214612), whose positions are often difficult to determine accurately with X-rays. libretexts.org The 4.3 K neutron diffraction study provided definitive locations for the deuterium atoms, offering a precise picture of the N-D and O-D bond lengths and the geometry of the ammonium ions and water molecules. wikipedia.orgmindat.org This level of detail is critical for accurately mapping the hydrogen-bonding network discussed previously.

Low-Temperature Neutron Diffraction Study of Mohrite

| Compound Studied | Technique | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| (ND₄)₂Fe(SO₄)₂·6D₂O | Neutron Diffraction | 4.3 K | Precise location of deuterium atoms, detailed geometry of water and ammonium ions. | wikipedia.orgmindat.org |

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure Analysis

While single-crystal XRD provides an exact structure from a minute, perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material, confirming its identity and assessing its phase purity. libretexts.orgamericanpharmaceuticalreview.com In PXRD, a diffraction pattern is obtained from a powdered sample containing millions of tiny, randomly oriented crystallites. libretexts.org

This technique serves as a "fingerprint" for a crystalline compound. The PXRD pattern of a synthesized batch of Mohrite can be compared against a standard pattern from a database, such as the Powder Diffraction File (PDF) entry 35-764 for Mohrite, or a pattern simulated from the known single-crystal structure. webmineral.com A successful match confirms that the bulk sample is indeed Mohrite and is free from crystalline impurities. ncl.ac.ukresearchgate.net This is crucial for ensuring that measured properties are truly representative of the compound. However, a notable challenge arises from the isostructural nature of Tutton's salts; the PXRD patterns of compounds like Mohrite ((NH₄)₂Fe(SO₄)₂·6H₂O) and its magnesium analogue, boussingaultite ((NH₄)₂Mg(SO₄)₂·6H₂O), are very similar, which can make distinguishing between them by PXRD alone difficult without careful analysis. researchgate.net

Analysis of Crystalline Defects and Growth Imperfections

The idealized, perfectly ordered crystal lattice is a theoretical concept; real crystals, including those of Mohrite, invariably contain a variety of defects and imperfections. uni-siegen.deaps.org These deviations from the perfect periodic structure can arise during crystal growth and can significantly influence the material's physical and chemical properties. uni-siegen.detutorchase.com The study of these imperfections in Mohrite is crucial for understanding its natural formation and for controlling the quality of synthetic crystals. While specific research on defects in Mohrite is limited, a comprehensive understanding can be built by examining the general principles of defects in molecular crystals and by drawing analogies from studies on the broader family of Tutton's salts, to which Mohrite belongs. wikipedia.orgnih.gov

Crystalline defects are typically classified by their dimensionality into point defects (zero-dimensional), line defects (one-dimensional), and planar defects (two-dimensional).

Point Defects

Point defects involve irregularities at the level of individual atoms or ions within the crystal lattice. uni-siegen.de In Mohrite, ((NH₄)₂Fe(SO₄)₂·6H₂O), several types of point defects can be anticipated.

Substitutional Impurities: This type of defect occurs when a foreign atom or ion occupies a regular lattice site. quora.com Chemical analyses of naturally occurring Mohrite have shown the presence of other divalent cations, such as magnesium (Mg²⁺) and manganese (Mn²⁺), substituting for the iron(II) ion (Fe²⁺). arizona.edu The presence of these substitutional impurities can cause localized strain and distortions in the crystal lattice due to differences in ionic radii. tutorchase.comscielo.br For instance, the substitution of different M²⁺ cations in Tutton's salts is known to cause variations in the unit cell parameters. nih.gov

Interstitial Defects: These defects arise when an atom or ion occupies a position in the lattice that is not a normal lattice site. Frenkel defects involve an ion being displaced from its regular site to an interstitial one, creating a vacancy-interstitial pair. uni-siegen.de Due to the relatively packed structure of Tutton's salts, large interstitial defects are less common, but smaller ions or molecules could potentially be incorporated.

Table 1: Potential Point Defects in Mohrite

| Defect Type | Description | Probable Manifestation in Mohrite | Consequence |

| Vacancy | A missing atom or ionic group from a lattice site. | Missing NH₄⁺, [Fe(H₂O)₆]²⁺, or SO₄²⁻ ions. | Affects density and can influence electrical properties. tutorchase.com |

| Substitutional | A host ion is replaced by a foreign ion. | Fe²⁺ replaced by other divalent cations (e.g., Mg²⁺, Mn²⁺). arizona.edu | Alters unit cell dimensions and can change physical properties like color. tutorchase.comscielo.br |

| Interstitial | An atom or ion occupies a non-lattice site. | Small impurity ions or molecules trapped between regular lattice sites. | Causes significant local distortion of the lattice. |

Line Defects: Dislocations

Line defects, or dislocations, are one-dimensional imperfections that represent an abrupt change in the arrangement of atoms along a line. uni-siegen.de In molecular crystals, dislocations are a critical aspect of their structure and mechanical properties. nih.gov The two primary types are edge dislocations and screw dislocations.

Dislocations in Mohrite crystals can be introduced during the growth process. youtube.com Internal stresses arising from temperature gradients in the solution or the incorporation of impurities can lead to the formation of these defects. youtube.com For instance, dislocations can form at the interface of different growth sectors of a crystal or originate from inclusions. The presence of dislocations can have a profound impact on the crystal's mechanical strength.

Planar Defects and Growth Imperfections

Planar defects are two-dimensional imperfections that separate different crystalline regions.

Grain Boundaries: In polycrystalline aggregates of Mohrite, such as botryoidal formations, grain boundaries exist between the individual crystallites. webmineral.com These boundaries are regions of atomic mismatch and can be sites of enhanced chemical reactivity.

Stacking Faults: These are interruptions in the normal stacking sequence of crystal planes. While not specifically documented for Mohrite, they are a possibility in monoclinic structures. scribd.com

Growth Imperfections: During the crystallization process from an aqueous solution, various macroscopic imperfections can arise. The rate of solvent evaporation is a critical factor; non-optimized rates can lead to poor optical quality and structural defects in Tutton's salts. nih.gov Inclusions of the mother liquor or foreign particles can become trapped within the growing crystal, creating significant internal strain. Surface defects, such as irregular growth steps and etch pits, can also be observed. scielo.br

Table 2: Influence of Growth Conditions on Defect Formation in Tutton's Salts (Applicable to Mohrite)

| Growth Parameter | Effect on Crystal Quality | Associated Defects |

| Supersaturation Level | High supersaturation can lead to rapid, uncontrolled growth. | Increased likelihood of solvent inclusions, formation of dendritic or skeletal crystals. |

| Cooling/Evaporation Rate | A slow, controlled rate is essential for high-quality crystals. aps.org | Rapid rates can cause internal stresses, leading to dislocations and cracking. nih.gov |

| Purity of Solution | The presence of impurities affects crystal habit and introduces defects. researchgate.net | Substitutional defects, color changes, and lattice strain. tutorchase.comquora.com |

| Temperature Gradients | Non-uniform temperatures in the growth solution create internal stress. | Formation and multiplication of dislocations. youtube.com |

Advanced Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful methods for investigating the molecular vibrations within Mohrite. libretexts.org For a molecule or an ionic group to be IR active, its vibration must cause a change in its dipole moment. libretexts.orgyoutube.com In the complex crystal structure of Mohrite, the internal vibrations of the polyatomic ions (NH₄⁺ and SO₄²⁻) and the vibrations of the water molecules give rise to a rich and informative infrared spectrum.

The mid-infrared spectrum of Mohrite is dominated by the fundamental vibrations of the tetrahedral SO₄²⁻ and NH₄⁺ ions.

The sulfate (B86663) ion (SO₄²⁻) , belonging to the Td point group in its free state, has four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of Mohrite, the site symmetry of the sulfate ion is lowered, which can lead to the lifting of degeneracies and the activation of IR-inactive modes. The S-O stretching vibrations are typically observed in the 1116-1143 cm⁻¹ region. researchgate.net

The ammonium (B1175870) ion (NH₄⁺) also has a tetrahedral (Td) structure with four fundamental vibrational modes. The FTIR spectra of ammonium-containing compounds clearly show the N-H bending vibration. researchgate.net In the case of ammonium sulfate, these vibrations are well-documented. nist.gov In Mohrite, the NH₄⁺ ion is linked to sulfate tetrahedra through hydrogen bonds, influencing its vibrational frequencies. researchgate.net The bending vibration for the NH₄⁺ ion is typically centered around 1425 cm⁻¹. researchgate.net

Detailed assignments for the vibrational modes in Tutton's salts like Mohrite have been made through comparative studies with similar compounds and density functional theory (DFT) calculations. researchgate.net

Table 1: Typical Infrared Vibrational Mode Assignments for Constituent Ions in Tutton's Salts

| Ion | Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| SO₄²⁻ | ν₃ | Asymmetric Stretch | ~1100 - 1140 |

| ν₁ | Symmetric Stretch | ~980 | |

| ν₄ | Bending | ~610 - 640 | |

| ν₂ | Bending | ~450 | |

| NH₄⁺ | ν₃ | Asymmetric Stretch | ~3040 - 3300 |

| ν₄ | Bending | ~1400 - 1430 | |

| ν₁ | Symmetric Stretch | ~3030 | |

| ν₂ | Bending | ~1680 | |

| H₂O | O-H Stretching | ~3000 - 3600 |

Note: The exact wavenumbers can vary based on the specific crystalline environment and measurement conditions.

Beyond the internal vibrations of the constituent ions, FTIR spectroscopy, particularly in the far-infrared region (typically below 650 cm⁻¹), can probe the external or lattice vibrational modes. libretexts.org These modes arise from the collective motions of the ions and molecules as a whole within the crystal lattice, including translational and librational (rotational oscillation) motions. rsc.orgnih.gov

In Mohrite, these intermolecular vibrations involve the motions of the [Fe(H₂O)₆]²⁺ octahedra, NH₄⁺ tetrahedra, and SO₄²⁻ tetrahedra relative to each other. The hydrogen bonding network connecting the [Fe(H₂O)₆]²⁺ complex to the sulfate ions plays a crucial role in the characteristics of these lattice modes. wikipedia.org The study of these low-frequency vibrations is essential for understanding the forces holding the crystal together and properties like thermal expansion. nih.gov Infrared-active lattice vibrations have been successfully identified in similar complex ionic compounds, providing data on the frequencies and strengths of these collective modes. aps.org

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule or crystal. For centrosymmetric crystals, Raman and IR activity are mutually exclusive (the rule of mutual exclusion). Although Mohrite's crystal structure (Monoclinic, P2₁/c) is not centrosymmetric, the two techniques often highlight different vibrational modes with varying intensities.

Raman spectroscopy is exceptionally well-suited for studying the lattice dynamics of crystalline solids. uc.edu The quanta of lattice vibrations are known as phonons. Raman spectra of crystals exhibit bands corresponding to the creation (Stokes scattering) or annihilation (anti-Stokes scattering) of phonons.

These phonon modes can be categorized as:

Internal Modes: High-frequency modes corresponding to the internal vibrations of the NH₄⁺ and SO₄²⁻ ions, analogous to those seen in IR spectroscopy.

External Modes (Lattice Phonons): Low-frequency modes (typically < 300 cm⁻¹) that represent the translational and librational motions of the ionic and molecular units in the crystal lattice. These low-energy phonons are highly sensitive to the crystal structure and intermolecular interactions.

Studies on related Tutton's salts have utilized Raman spectroscopy to identify both internal and external modes. researchgate.net The analysis of the temperature dependence of the Raman shifts and the full width at half maximum (FWHM) of these phonon modes can reveal information about anharmonic effects and spin-phonon coupling. aps.orgarxiv.orgaps.org The study of lattice dynamics through Raman scattering is crucial for understanding the structural stability and phase transitions in crystals. aps.orgaps.orgtechscience.com

Table 2: Representative Raman Phonon Modes in Tutton's Salts

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| > 900 | Internal modes of SO₄²⁻ and NH₄⁺ (stretching) |

| 400 - 700 | Internal modes of SO₄²⁻ (bending) |

Source: Adapted from studies on Tutton's salts. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied computational tool for predicting the properties of crystalline solids, including Tutton's salts. DFT calculations for compounds analogous to Mohrite, such as those containing nickel and copper, have provided detailed insights into their structural stability and electronic properties. mdpi.com

In a typical DFT study of a Tutton's salt, the electronic band structure and the density of states (DOS) are calculated. The band structure reveals the energy levels that electrons can occupy within the crystal, and the band gap—the energy difference between the valence and conduction bands—determines the material's electronic and optical properties. For Tutton's salts, which are typically insulators, a wide band gap is expected.

The bonding in Mohrite is characterized by a complex interplay of ionic and covalent interactions. The primary structural units are the [Fe(H₂O)₆]²⁺ octahedra, the SO₄²⁻ tetrahedra, and the NH₄⁺ tetrahedra. These units are held together by a network of hydrogen bonds. DFT calculations can quantify the strength and nature of these bonds by analyzing the electron density distribution and calculating bond orders. For instance, in related Tutton's salts, DFT studies have elucidated the covalent character of the transition metal-oxygen bonds within the hexahydrate complex and the ionic interactions that dominate the crystal packing.

Molecular Dynamics Simulations for Structural Dynamics and Thermal Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the structural dynamics and thermal behavior of materials like Mohrite.

By simulating the system at different temperatures, one could observe the onset of dehydration, where the water molecules begin to leave the crystal lattice. This process is critical for understanding the thermal stability of Mohrite. MD simulations can also reveal the dynamic behavior of the ammonium (B1175870) and sulfate (B86663) ions, such as their rotational and vibrational motions within the crystal lattice, and how these motions change with temperature.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of materials, such as their infrared (IR) and Raman spectra. These spectra arise from the vibrational modes of the atoms in the crystal. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined.

For Mohrite, computational prediction of its vibrational spectra would involve calculating the frequencies of the internal modes of the sulfate and ammonium ions, the vibrational modes of the coordinated water molecules, and the lattice modes involving the motion of the entire ionic units. These calculated spectra can be compared with experimental data to validate the computational model and to aid in the assignment of the observed spectral bands.

Although a specific computational study predicting the full vibrational spectrum of Mohrite is not prominent in the literature, studies on analogous Tutton's salts have demonstrated excellent agreement between DFT-calculated and experimentally measured IR and Raman spectra. These studies help in understanding the influence of the metal cation on the vibrational frequencies of the sulfate and ammonium groups.

Lattice Dynamics and Phonon Dispersion Calculations

Lattice dynamics calculations focus on the collective vibrations of atoms in a crystal, which are quantized as phonons. The phonon dispersion curves, which plot the phonon frequency versus the wave vector in the Brillouin zone, provide fundamental information about the mechanical and thermal properties of a material.

These calculations are typically performed using DFT or specialized lattice dynamics programs that employ interatomic potentials. For Mohrite, the phonon dispersion curves would reveal the nature of the acoustic and optical phonon branches. The acoustic modes correspond to in-phase movements of the atoms in the unit cell and are related to the elastic properties of the crystal. The optical modes involve out-of-phase movements and are often the ones observed in IR and Raman spectroscopy.

The calculation of phonon dispersion for Tutton's salts can also help in identifying any soft modes, which are vibrational modes with frequencies that approach zero. The presence of soft modes can indicate a structural instability and a tendency for the crystal to undergo a phase transition.

Modeling of Interatomic Potentials and Force Fields

The development of accurate interatomic potentials and force fields is crucial for performing large-scale and long-time molecular dynamics simulations. These potentials are mathematical functions that describe the energy of a system as a function of the positions of its atoms. For complex ionic crystals like Mohrite, the force field needs to account for a variety of interactions, including covalent bonding within the polyatomic ions, electrostatic interactions between the ions, and van der Waals forces.

Force fields for Tutton's salts are typically developed by fitting the parameters of the potential functions to experimental data, such as the crystal structure and elastic constants, or to data from high-level quantum mechanical calculations (ab initio or DFT). For instance, the interactions within the sulfate and ammonium ions are often described by harmonic bond-stretching and angle-bending terms, while the non-bonded interactions are modeled using Coulomb's law for the electrostatic part and a Lennard-Jones or Buckingham potential for the short-range repulsion and dispersion forces.

Recent advances have also seen the application of machine learning techniques to develop highly accurate interatomic potentials from DFT data. Such an approach for ammonium sulfate has shown promise in capturing complex phase transition behaviors. diva-portal.org

Computational Analysis of Stability and Phase Transformations

Computational methods are invaluable for assessing the thermodynamic stability of different crystal structures and for predicting pressure- or temperature-induced phase transformations. For Mohrite, this could involve calculating the free energy of the known monoclinic phase and comparing it with that of hypothetical alternative structures.

The stability of the crystal structure can be assessed by examining the phonon dispersion curves; the presence of imaginary frequencies would indicate a dynamic instability. Furthermore, by applying external pressure in the simulations, it is possible to predict the pressure at which a phase transition might occur and to identify the structure of the high-pressure phase.

Thermal stability is often investigated by simulating the crystal at increasing temperatures to observe melting or decomposition. For a hydrated salt like Mohrite, this would primarily involve studying the dehydration process. Computational analysis can provide insights into the atomistic mechanism of water loss and the structure of the resulting anhydrous or lower-hydrate phases.

Materials Science Applications and Solid State Research

Optical and Photonic Applications

Mohrite and other Tutton salts are gaining attention for their potential in optical technologies due to their favorable light transmission characteristics.

Nonlinear Optical (NLO) Properties and Measurements

Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion and optical switching. While extensive NLO data for Mohrite is still emerging, the broader family of Tutton's salts has shown promise. The non-centrosymmetric crystal structure of some Tutton's salts is a key prerequisite for second-harmonic generation (SHG), a fundamental NLO phenomenon. Techniques like the Z-scan are employed to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. Although specific Z-scan measurements for Mohrite are not widely reported, the investigation of related Tutton salts suggests that Mohrite could exhibit interesting NLO properties.

Development for Photonic Devices and Filters (UV, Electronic)

Research has indicated that Tutton salts, including Mohrite, are promising materials for the development of optical filters, particularly in the ultraviolet (UV) spectrum. akjournals.com Crystals of related Tutton salts have demonstrated high transmittance in the UV region, making them suitable for applications such as UV light filters and sensors for solar-blind technology. A study on a good quality single crystal of Mohrite revealed good optical transparency throughout the entire visible region. nih.gov This property is essential for the development of various photonic devices where minimal light loss is critical. The potential of Mohrite as a bandpass filter is also under investigation, which would allow it to selectively transmit a specific range of wavelengths while blocking others. science.gov

Electrical and Photo-Conductivity Research

The electrical properties of Mohrite are being explored to understand its potential in electronic devices. A study on high-quality single crystals of Mohrite has provided insights into its AC conductivity. The variation of AC conductivity with temperature and frequency has been investigated, revealing the electrical behavior of the crystal. harpercollege.edu The influx data from this study suggest that Mohrite could be a candidate for electronic filters. harpercollege.edu

Photoconductivity, the phenomenon where a material's electrical conductivity increases upon exposure to light, is another area of interest. While detailed studies on the photoconductivity of Mohrite are limited, a conference proceeding has mentioned the investigation of its photoconductivity, indicating active research in this domain. nih.gov The study of both electrical and photo-conductivity is crucial for determining the suitability of Mohrite for various electronic and optoelectronic applications.

Thermo-Analytical Investigations and Decomposition Kinetics

Understanding the thermal behavior of Mohrite is essential for its application in environments with varying temperatures and for determining its stability.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to study the thermal decomposition of materials. For Mohrite, these analyses have revealed a multi-stage decomposition process.

A study on the thermal decomposition of Mohrite in static air identified the formation of various intermediate compounds. akjournals.com The initial decomposition involves the loss of water molecules. Further heating leads to the decomposition of the ammonium (B1175870) and sulfate (B86663) groups. Another study using TGA and DTA investigated the thermodynamic properties and phase transitions of Mohrite. The first mass loss, indicating the start of partial thermal decomposition, was observed around 330 K.

The decomposition of ferrous ammonium sulfate hexahydrate generally begins with the release of its six water molecules at temperatures around 100–110°C, leading to the formation of the anhydrous salt. Further heating results in the breakdown of the sulfate groups at temperatures above 300°C. akjournals.com

Table 1: Thermal Decomposition Stages of Mohrite

| Temperature Range | Event | Products |

|---|---|---|

| ~100-110 °C | Dehydration | (NH₄)₂Fe(SO₄)₂ (Anhydrous) + 6H₂O |

| >300 °C | Decomposition of Sulfate Groups | Iron oxides, sulfur oxides, ammonia (B1221849) |

Note: The exact decomposition products can vary depending on the atmosphere (e.g., air, inert gas).

Studies on Thermal Stability and Phase Transitions under Varying Conditions

The thermal stability of Mohrite is a critical factor for its practical applications. Studies have shown that it is stable at room temperature but begins to decompose upon heating. The decomposition temperature of Mohrite is noted to be in the range of 100–110°C. harpercollege.edu

Research has also identified phase transitions in Mohrite at specific temperatures. One study reported phase transitions occurring at 387 K and 500 K. These transitions represent changes in the crystal structure of the material.

The influence of the atmosphere on the thermal decomposition of Mohrite is significant. In an inert atmosphere, the decomposition pathway may differ from that in an oxidizing atmosphere like air. For instance, in the presence of air, the ferrous iron (Fe²⁺) in Mohrite can be oxidized to ferric iron (Fe³⁺) at elevated temperatures. akjournals.com The study of phase transitions under high pressure is another area of interest for understanding the fundamental properties of materials. While specific high-pressure studies on Mohrite are not extensively documented, research on analogous materials provides a basis for predicting its behavior.

Role as a Precursor in Advanced Materials Synthesis

Mohrite ((NH₄)₂Fe(SO₄)₂·6H₂O), also known as Mohr's salt, is a well-defined, stable crystalline compound that serves as a valuable precursor in the synthesis of a variety of advanced materials. wikipedia.org Its high purity, excellent stability against air oxidation compared to other ferrous salts, and ready solubility in water make it an ideal starting material for processes requiring a reliable source of Fe²⁺ ions. wikipedia.orgsigmaaldrich.com Its application in materials science ranges from the straightforward synthesis of iron oxide nanoparticles to the formation of complex multi-metal oxide structures for use in catalysis and energy storage.

One of the primary methods for utilizing Mohrite as a precursor is through thermal decomposition. This process involves heating the material to specific temperatures, causing it to break down into simpler, often reactive, components that can then form new materials. scielo.brchimia.ch Another common approach is co-precipitation, where Mohrite is dissolved with other metal salts, and a precipitating agent is added to form a mixed-metal hydroxide (B78521) or carbonate precursor. malvernpanalytical.commdpi.com This precursor is then typically subjected to a thermal treatment like calcination to yield the final complex oxide material.

Synthesis of Iron-Based Nanoparticles

Mohrite is frequently employed as a precursor for the synthesis of various iron oxide nanoparticles. The specific phase and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and reaction time.

In one straightforward method, iron oxide nanoparticles are synthesized via a simple one-step precipitation reaction. researchgate.net An aqueous solution of Mohrite is reacted with a base like sodium hydroxide. The reaction conditions are carefully controlled to direct the formation of specific iron oxide phases. For instance, studies have shown that goethite can be formed, which, upon further heat treatment, transforms into magnetite. researchgate.net

Table 1: Synthesis of Iron Oxide Nanoparticles from Mohrite

| Parameter | Condition/Observation | Resulting Phase(s) | Nanoparticle Morphology | Reference |

|---|---|---|---|---|

| Reactants | Mohrite ((NH₄)₂Fe(SO₄)₂·6H₂O), Sodium Hydroxide (NaOH) | Goethite, Magnetite | 2D-shaped particles, thin crystals (10-20 nm width) | researchgate.net |

| Temperature | Up to 60 °C | The crystallinity of magnetite increases with temperature. | Morphology changes with drying temperature. | researchgate.net |

| Reaction Time | Varied | Affects the shape of the iron oxide particles. | - | researchgate.net |

| Atmosphere | Excess oxygen from atmosphere | Facilitates oxidation of ferrous salt. | - | researchgate.net |

This method highlights how Mohrite serves as a reliable iron source, with the final product's characteristics being tunable through process control. The resulting nanoparticles have applications in various fields due to their magnetic properties.

Formation of Advanced Catalytic Materials

The utility of Mohrite extends to the creation of sophisticated catalytic systems. It can be used to produce catalysts or to modify existing materials, enhancing their performance.

Mohrite serves as a precursor for doping nano-catalysts, such as titania (TiO₂). Doping nano-titania with iron by using Mohrite as the iron source can activate the catalyst for photocatalysis within the visible light spectrum, significantly broadening its application potential. sigmaaldrich.com It is also used to synthesize composite catalysts. For example, iron oxide nanoparticles deposited on a support material like bismuth carbonate/activated carbon fiber (ACF) can be created using Mohrite. sigmaaldrich.com This composite material has demonstrated high efficiency as a catalyst for treating wastewater. sigmaaldrich.com

Table 2: Mohrite as a Precursor for Catalytic Materials

| Precursor | Synthesis Method | Final Material | Application | Reference |

|---|---|---|---|---|

| Mohrite | Doping via sol-gel method | Iron-doped nano-titania | Photocatalysis in visible light | sigmaaldrich.com |

Precursor for Cathode Materials and Ferrites

In the field of energy storage, Mohrite is a suitable precursor for producing iron-containing cathode materials for lithium-ion batteries and for synthesizing magnetic ferrites. The synthesis of these complex oxides, such as Nickel-Manganese-Cobalt (NMC) oxides or various ferrites, often involves the co-precipitation of multiple metal salts. mdpi.comtobmachine.comgoogle.com

In these syntheses, a mixed-metal precursor, typically a hydroxide or carbonate, is first prepared. google.com Mohrite can serve as the iron source, dissolved along with other metal salts (e.g., nickel, manganese, zinc, or cobalt salts). A precipitating agent is then added to form the mixed-metal precursor. malvernpanalytical.com This precursor, which has the metal ions mixed at an atomic level, is subsequently heated (calcined) to form the final crystalline cathode material or ferrite (B1171679). mdpi.comgoogle.com The properties of the final material, such as particle size, porosity, and electrochemical performance, are highly dependent on the quality and characteristics of this precursor. mdpi.com

For example, in the synthesis of MnZn ferrite powders, Mohrite could be used alongside manganese and zinc salts in a solution. The resulting precursor powder's characteristics, such as specific surface area and particle distribution, are critical for the magnetic properties of the final ferrite material. mdpi.com

Mohrite in Analytical Chemistry and Metrological Contexts

Function as a Standard for Fe(II) in Volumetric Analysis

In analytical chemistry, particularly in volumetric analysis (titration), a primary standard is a substance of such high purity and stability that it can be used to prepare a solution of a precisely known concentration. Mohrite, or Mohr's salt, is widely recognized and utilized as a primary standard for the quantification of ferrous ions (Fe²⁺). wikipedia.orgscribd.com

Several key properties contribute to its suitability as a primary standard:

High Purity: It can be prepared with a very high degree of purity through straightforward crystallization processes. wikipedia.org

Stability: Unlike other ferrous salts such as ferrous sulfate (B86663), which are prone to oxidation by air (converting Fe²⁺ to Fe³⁺), Mohrite is remarkably stable. wikipedia.orgscribd.com The solid crystals have a long shelf life and resist oxidation. wikipedia.org

Solution Stability: In aqueous solutions, the presence of ammonium (B1175870) ions (NH₄⁺) makes the solution slightly acidic. This acidity helps to slow down the oxidation of the ferrous ions. wikipedia.org To further enhance stability and prevent oxidation, solutions of Mohr's salt are typically prepared with water containing a small amount of sulfuric acid. wikipedia.orgscribd.com

High Molar Mass: Mohrite has a relatively high molar mass (approximately 392.14 g/mol ), which minimizes weighing errors when preparing standard solutions. wikipedia.orgquora.com

Non-Hygroscopic Nature: It is a stable crystalline solid that is not deliquescent, meaning it does not readily absorb moisture from the air, which simplifies accurate weighing.

These characteristics make Mohrite the preferred source of ferrous ions for standardizing solutions of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in redox titrations.

Development and Validation of Analytical Procedures Utilizing Mohrite

The development and validation of an analytical method are crucial for ensuring that the results are reliable, reproducible, and fit for their intended purpose. omicsonline.orgresearchgate.net When an analytical procedure, such as a redox titration for determining the concentration of an oxidizing agent, is developed using Mohrite as the primary standard, a systematic validation process is undertaken. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the analytical application. omicsonline.org

The development process involves selecting an appropriate indicator for the titration, determining the optimal reaction conditions (e.g., acid concentration), and establishing the stoichiometric relationship. Following development, the method is validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.nethealthinformaticsjournal.com

Table 1: Key Validation Parameters for an Analytical Procedure This table outlines the typical parameters assessed during the validation of a titrimetric method standardized with Mohrite.

| Parameter | Description | Purpose in a Mohrite-Standardized Titration |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net | Demonstrates that the titration accurately determines the concentration of the analyte when checked against the known concentration derived from the primary standard, Mohrite. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net | Assesses the repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations) of the titration results. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Ensures that the titration endpoint corresponds only to the reaction between the titrant and the Fe²⁺ from Mohrite, without interference from other substances in the matrix. |

| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. researchgate.net | For titrimetric methods, this is demonstrated by titrating several different, accurately weighed amounts of Mohrite and showing that the titrant volume is proportional to the mass of Mohrite used. |

| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. researchgate.net | Defines the concentration range of the analyte for which the titration method is considered reliable. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net | Tests how minor variations, such as changes in acid concentration or temperature, affect the titration outcome, ensuring the method is reliable for routine use. |

Traceability and Quality Assurance in Chemical Measurements

Traceability is a fundamental concept in metrology that ensures a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. iupac.orgethernet.edu.et This concept is critical for ensuring the comparability and reliability of chemical measurement results across different laboratories and over time. eurachem.orgeurachem.org Quality assurance in a laboratory relies on establishing traceability for its measurements. researchgate.net

Using Mohrite as a primary standard is a key practice for establishing traceability in redox titrimetry. Since Mohrite is a stable compound of high purity, a precisely known mass of it corresponds to a specific amount of substance (moles) of Fe²⁺. This provides a direct link to the SI base unit for the amount of substance, the mole.

Table 2: Example of a Traceability Chain for a Titration Standardized with Mohrite This table illustrates how the concentration of a working solution is linked back to a fundamental reference.

| Level | Description | Details |

| Level 1: SI Unit | The International System of Units (SI). | The mole, the base unit for the amount of substance. |

| Level 2: Primary Standard | A compound of high purity and stability. | A well-characterized batch of solid Mohrite, ((NH₄)₂Fe(SO₄)₂·6H₂O), with a certified purity value. |

| Level 3: Primary Standard Solution | A solution prepared with a precisely known concentration from the primary standard. | A solution prepared by dissolving a precisely weighed mass of Mohrite in a specific volume of solvent (acidified water). Its concentration is known with a low uncertainty. |

| Level 4: Secondary Standard Solution | A solution whose concentration is determined by standardization against the primary standard solution. | A solution of an oxidizing agent (e.g., KMnO₄) whose concentration is determined by titrating it against the primary standard Mohrite solution. |

| Level 5: Routine Measurement | The use of the standardized secondary solution in routine analysis. | The standardized KMnO₄ solution is used to determine the concentration of an unknown analyte in a sample. |

By following this chain, the result of the routine measurement is traceable to the SI, providing confidence in its accuracy and comparability. ethernet.edu.et This process is a cornerstone of a laboratory's quality assurance system. eurachem.org

Applications in Radiation Dosimetry Research (e.g., Fricke's Dosemeter)

Beyond its use in titration, Mohrite, as ferrous ammonium sulfate (FAS), is a critical component in the Fricke dosimeter, a chemical system used for measuring absorbed doses of ionizing radiation. nih.govnih.gov The Fricke dosimeter is considered a reference standard in radiation dosimetry due to its accuracy and well-understood chemical yield.

The operating principle of the Fricke dosimeter is based on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution. nih.govresearchgate.net The amount of Fe³⁺ produced is directly proportional to the absorbed radiation dose. The concentration of the resulting ferric ions is typically measured by UV-Vis spectrophotometry.

A standard Fricke solution is an air-saturated solution containing ferrous ions. Ferrous ammonium sulfate (Mohrite) is the preferred source for these Fe²⁺ ions due to its stability and purity. nih.govresearchgate.net The solution is made in dilute sulfuric acid to provide H⁺ ions and prevent the precipitation of iron hydroxides.

Table 3: Typical Composition of a Fricke Dosimeter Solution This table shows a common formulation for the Fricke dosimeter.

| Component | Substance | Typical Concentration | Purpose |

| Ferrous Ion Source | Ferrous Ammonium Sulfate (Mohrite) | 1 mM | Provides the Fe²⁺ ions that are oxidized by radiation. |

| Acid | Sulfuric Acid (H₂SO₄) | 50 mM | Provides an acidic medium, which is essential for the reaction mechanism and enhances the radiation chemical yield. |

| Complexing Agent (Optional) | Xylenol Orange (XO) | 0.165 mM | In some variations, XO is added to form a colored complex with the resulting Fe³⁺ ions, allowing for measurement with visible light spectrophotometry. nih.govresearchgate.net |

| Solvent | High-Purity Water | To volume | The medium in which the reactions occur. |

The Fricke dosimeter, often prepared in a gel matrix (Fricke gel dosimeter), is used in quality assurance for medical applications like radiation therapy to verify complex dose distributions. nih.govresearchgate.net

Environmental and Geological Research Perspectives

Natural Occurrence, Formation Conditions, and Mineralogical Associations

Mohrite, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a rare ammonium (B1175870) iron(II) sulfate (B86663) mineral. wikipedia.org It was first identified in the geothermal fields of Tuscany, Italy, which remains a primary location for its natural occurrence. wikipedia.orgwikiwand.com The mineral is typically formed under specific geological conditions, primarily as a secondary mineral in the oxidized zones of ore deposits and in hydrothermal environments. ontosight.ai

Formation Conditions: The formation of mohrite is associated with environments where both ammonium and ferrous iron are available in a sulfate-rich solution. Key formation environments include:

Geothermal Systems: Mohrite precipitates from boriferous fumaroles and geysers. arizona.eduwebmineral.com The type locality for the mineral is at Travale, near Montieri in the Grosseto Province of Tuscany, Italy, a well-known geothermal area. arizona.edumindat.org

Oxidized Ore Deposits: As a secondary mineral, it can form during the weathering and oxidation of primary ore minerals. ontosight.ai

Burning Coal Dumps: Mohrite is also found in anthropogenic environments, specifically on burning coal dumps, where it forms as a product of pyrite (B73398) oxidation in the presence of ammonia (B1221849) from the coal. wikipedia.orgpaxtongate.com

Mineralogical Associations: Mohrite is often found in association with other sulfate minerals. ontosight.ai Its most notable association is with boussingaultite ((NH₄)₂Mg(SO₄)₂·6H₂O), its magnesium analogue, with which it forms a solid solution series. mindat.orgwikipedia.org Both minerals can occur together in geothermal fields. wikipedia.org

| Geological Environment | Formation Process | Associated Minerals | Reference Locations |

|---|---|---|---|

| Geothermal Fields | Precipitation from fumarolic gases and hydrothermal fluids | Boussingaultite, other sulfate minerals | Tuscany, Italy wikipedia.orgarizona.edu |

| Oxidized Zones of Ore Deposits | Secondary mineral formation during weathering | Sulfate minerals ontosight.ai | General, not location-specific |

| Burning Coal Dumps | Product of pyrite oxidation in the presence of ammonia | - | Various coal mining regions wikipedia.orgpaxtongate.com |

Geochemical Cycling and Alteration Processes in Terrestrial Environments

The existence and stability of mohrite are intrinsically linked to the geochemical cycling of its constituent elements: iron, sulfur, and nitrogen. In terrestrial environments, the biogeochemical cycles of these elements are complex and often microbially mediated. nih.govnih.gov

Alteration Processes: Mohrite is a hydrated salt and is soluble in water, making it susceptible to alteration by meteoric or ground waters. ontosight.aiarizona.edu In terrestrial settings, it is a transient mineral. Changes in moisture levels can lead to its dissolution, releasing its constituent ions back into the local environment. Hydrothermal alteration processes, which involve changes in temperature, pressure, and fluid composition, can create the initial conditions for mohrite formation or its subsequent alteration into other, more stable mineral phases. mdpi.com Fungi and other microorganisms can also play a significant role in mineral transformations, affecting the speciation and mobility of iron and sulfur, and thus influencing the stability and alteration of minerals like mohrite. nih.govnih.gov

Investigation of Solid Solution Series (e.g., with Boussingaultite)

Mohrite is a member of the Picromerite group of minerals and is the iron-dominant end-member of a solid-solution series with boussingaultite. mindat.orgmindat.org In this series, ferrous iron (Fe²⁺) and magnesium (Mg²⁺) can freely substitute for each other in the crystal lattice without fundamentally changing the crystal structure.

The general formula for the series can be written as (NH₄)₂(Fe,Mg)(SO₄)₂·6H₂O.

Mohrite: (NH₄)₂Fe(SO₄)₂·6H₂O (Fe-dominant) wikipedia.org

Boussingaultite: (NH₄)₂Mg(SO₄)₂·6H₂O (Mg-dominant) wikipedia.org

Research on samples from the type locality in Tuscany has identified compositions that are intermediate between the two end-members. For example, one analysis corresponded to the formula (NH₄)₁.₉₅(Fe₀.₅₂Mg₀.₄₈Mn₀.₀₂)_Σ=₁.₀₂(SO₄)₂.₀₁·6.01H₂O, demonstrating the substitution of magnesium for iron in the mohrite structure. arizona.edu This solid solution is common in minerals of the alunite-jarosite family as well, where various cations substitute for each other in the crystal structure. msaweb.org The physical properties of minerals within the boussingaultite-mohrite series, such as density and optical properties, vary depending on the relative proportions of iron and magnesium.

| End-Member | Chemical Formula | Dominant Cation |

|---|---|---|

| Mohrite | (NH₄)₂Fe(SO₄)₂·6H₂O | Iron (Fe²⁺) |

| Boussingaultite | (NH₄)₂Mg(SO₄)₂·6H₂O | Magnesium (Mg²⁺) |

Presence and Transformation in Anthropogenic Systems (e.g., Industrial Waste Streams)

Beyond its natural geological settings, mohrite is notably present in environments created by human industrial activity. The most significant of these are burning coal dumps, which can be considered a form of industrial waste stream. wikipedia.orgwikipedia.org

The formation of mohrite in these anthropogenic systems is a clear example of mineral transformation driven by industrial processes. The key ingredients for mohrite are sourced from the waste material itself:

Iron and Sulfur: Coal often contains pyrite (FeS₂). The combustion of coal in large dumps provides the high temperatures that accelerate the oxidation of pyrite. This reaction releases ferrous iron (Fe²⁺) and sulfate (SO₄²⁻). wikipedia.orgpaxtongate.com

Ammonium: The organic matter in coal contains nitrogen. During combustion and subsequent reactions, this nitrogen can be released and form ammonia (NH₃), which then dissolves in available water to form ammonium (NH₄⁺).

The combination of these components in the hot, moist, and chemically reactive environment of a burning coal dump leads to the crystallization of mohrite. wikipedia.org In this context, mohrite is a product of "technogenesis," where human technical activities lead to the formation of new mineralogical phases. Its presence is an indicator of specific chemical conditions within these waste systems, namely the simultaneous oxidation of sulfides and the release of ammonia.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes for Tailored Mohrite Structures and Properties

The development of advanced synthesis methods is crucial for controlling the physicochemical properties of Mohrite, such as crystal size, morphology, and purity. While traditional methods rely on slow evaporation or cooling crystallization, emerging techniques offer pathways to produce Mohrite with tailored characteristics for specific applications. mdpi.com

Future research could explore methods analogous to those used for other advanced crystalline materials, such as Metal-Organic Frameworks (MOFs). mdpi.com These include:

Microwave-Assisted Hydrothermal Method : This technique can accelerate crystallization, offering efficient energy transfer and control over particle size distribution. mdpi.com

Template-Directed Synthesis : Using hard or soft templates could guide the growth of Mohrite crystals to achieve specific morphologies and potentially introduce hierarchical porosity. mdpi.com

Post-Synthesis Modification : This involves treating the synthesized Mohrite crystals to alter their surface properties or introduce specific functionalities, a strategy widely used for materials like zeolites. rsc.org

Table 1: Potential Novel Synthetic Routes for Mohrite

| Synthesis Method | Potential Advantages for Mohrite Synthesis |

| Microwave-Assisted Hydrothermal | Rapid crystallization, efficient energy usage, control over particle size. mdpi.com |

| Template Hydrothermal Method | Regulation of crystal morphology and size, creation of hierarchical pores. mdpi.com |

| Solvothermal Synthesis | Potential for different crystal phases and properties by using non-aqueous solvents. mdpi.com |

| Mechanochemical Synthesis | Environmentally friendly (solvent-free), potential for producing nanocrystalline Mohrite. mdpi.com |

By mastering these techniques, researchers can produce Mohrite crystals optimized for integration into composites or for use as precursors in subsequent material synthesis.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of Mohrite, such as its formation (crystallization) and decomposition, is fundamental to controlling its properties and applications. Advanced in-situ characterization techniques, which monitor materials in real-time under reaction conditions, are indispensable for gaining these insights. ustc.edu.cn

Studies on the thermal decomposition of Mohrite and related compounds have utilized techniques like Mössbauer spectroscopy, X-ray diffractometry, and thermal analysis to identify intermediate products. Future work should expand the use of sophisticated in-situ methods to capture the kinetics and structural evolution during these transformations.

Key techniques for future investigation include:

Synchrotron-Based X-ray Scattering : Techniques like in-situ Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide real-time information on nanoparticle formation, crystallization kinetics, and phase changes at the atomic scale. ustc.edu.cn

In-Situ Neutron Diffraction : This method is particularly powerful for tracking structural changes involving lighter elements, such as the hydrogen atoms in the ammonium (B1175870) groups and water molecules of Mohrite during dehydration and decomposition. osti.gov A study on pyrite (B73398) (FeS₂) demonstrated its utility in observing phase transformations at high temperatures. osti.gov

Combined Techniques : The combination of multiple in-situ methods, such as simultaneous Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and mass spectrometry, can provide a comprehensive picture of the decomposition pathway, correlating mass loss with thermal events and evolved gas analysis. osti.govrsc.org

Table 2: Advanced In-Situ Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Mohrite |

| In-Situ X-ray/Neutron Diffraction | Real-time crystal structure changes, identification of intermediate phases. osti.govrsc.org | Studying thermal decomposition pathways and crystallization mechanisms. |

| In-Situ SAXS/WAXS | Nanoparticle formation kinetics, crystal growth, size distribution. ustc.edu.cn | Elucidating the mechanisms of novel synthesis routes. |

| In-Situ Raman/IR Spectroscopy | Changes in molecular vibrations and chemical bonds. researchgate.net | Monitoring the status of sulfate (B86663), ammonium, and water molecules during transformations. researchgate.net |

| Combined TGA/DTA-Mass Spec. | Correlation of mass loss, thermal events, and evolved gas identity. osti.gov | Precisely determining the dehydration and deammonization steps. |

These advanced methods will enable a deeper understanding of the reaction mechanisms, which is crucial for the rational design of Mohrite-based materials. jim.org.cn

Integration into Multi-Functional Composite Materials for Enhanced Performance

A significant direction for future research is the incorporation of Mohrite or its derivatives into multi-functional composite materials. rsc.org The goal is to combine the properties of Mohrite with a host matrix (e.g., polymer, ceramic) to create a new material with enhanced or multiple functionalities, such as improved mechanical strength, and thermal or electrical properties. mdpi.commdpi.com

Potential research avenues include:

Polymer Matrix Composites : Mohrite could be used as a functional filler. For instance, the thermal decomposition of Mohrite within a polymer matrix could generate iron oxide nanoparticles in-situ, potentially improving the thermal stability or adding magnetic properties to the composite. This concept is analogous to the use of nanoparticles like graphene and carbon nanotubes to create smart composites. mdpi.com

Fiber-Reinforced Composites : In applications like fiber-reinforced resins, Mohrite-derived particles could be used to modify the matrix, potentially improving toughness or acting as crack arrestors, similar to how short fibers are used. researchgate.net

Bio-inspired Materials : Drawing inspiration from natural materials, hierarchical structures could be designed using Mohrite as a component, potentially leading to materials with enhanced energy absorption or impact resistance. mdpi.com

The success of these composites will depend on achieving a uniform dispersion of the filler and ensuring strong interfacial adhesion between the Mohrite-derived particles and the matrix.

Refinement of Theoretical Models for Predictive Material Design

Computational modeling is an increasingly powerful tool for predicting material properties and guiding experimental work. mdpi.com For Mohrite, refining theoretical models can accelerate the discovery of new structures and functionalities.

Future research should leverage a multi-scale modeling approach:

Density Functional Theory (DFT) : DFT calculations can be used to predict the crystal structure, electronic properties, and vibrational frequencies of Mohrite with high accuracy. mdpi.com These calculations can also be used to study the effects of ionic substitutions or defects on the material's stability and properties. researchgate.net

Molecular Dynamics (MD) : MD simulations can model the dynamic behavior of Mohrite, such as the process of crystallization from solution or the structural changes that occur during heating. mdpi.com

Hirshfeld Surface Analysis : This computational method is particularly useful for understanding and quantifying the intermolecular interactions within the crystal structure of Tutton salts like Mohrite, providing insight into the forces that stabilize the material. nih.gov

By combining these theoretical approaches, researchers can build a comprehensive "crystal energy landscape" to predict not only the stable form of Mohrite but also potential polymorphs that might be accessible under different conditions. researchgate.net This predictive capability is invaluable for designing new materials with desired properties from the ground up.

Table 3: Crystallographic and Physical Data for Mohrite

| Property | Value |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O wikipedia.org |

| Crystal System | Monoclinic wikipedia.orgmindat.org |

| Space Group | P2₁/a (or P2₁/c setting) wikipedia.orgmindat.orgarizona.edu |

| Cell Parameters (Å) | a ≈ 6.24, b ≈ 12.65, c ≈ 9.32, β ≈ 106.8° mindat.orgarizona.edu |

| Density (g/cm³) | 1.800 - 1.862 (Measured) mindat.org |

| Hardness (Mohs) | 2 - 2.5 mindat.org |

Exploration in New Energy Technologies and Environmental Catalysis Applications